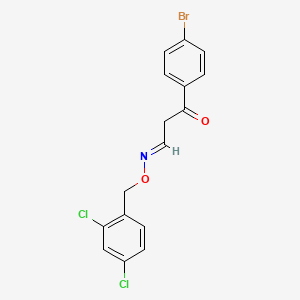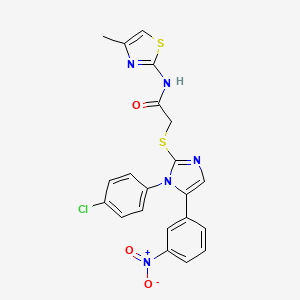![molecular formula C17H17N5O3 B2420485 1-(1H-indole-3-carbonyl)-N-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]azétidine-3-carboxamide CAS No. 1396758-37-4](/img/structure/B2420485.png)
1-(1H-indole-3-carbonyl)-N-[(5-méthyl-1,3,4-oxadiazol-2-yl)méthyl]azétidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound that features an indole core, an oxadiazole ring, and an azetidine moiety. These structural components suggest that the compound may have interesting biological and chemical properties, potentially useful in various fields such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide may have applications in:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biology: Could be used in studies involving enzyme inhibition or receptor binding.
Materials Science: May serve as a building block for novel materials with specific properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-indole-3-carbaldehyde, are known to be precursors for the synthesis of biologically active structures .
Mode of Action
It’s worth noting that similar compounds have been used in multi-component reactions (mcrs) to access complex molecules .
Biochemical Pathways
Similar compounds have been shown to play a role in various biochemical reactions .
Result of Action
Similar compounds have been shown to have significant biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide likely involves multiple steps, including:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Construction of the Oxadiazole Ring: Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Azetidine Ring Formation: This may involve cyclization reactions starting from appropriate precursors.
Coupling Reactions: The final compound is formed by coupling the indole, oxadiazole, and azetidine fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and azetidine rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxidized indole derivatives, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-indole-3-carbonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the oxadiazole ring.
1-(1H-indole-3-carbonyl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)azetidine-3-carboxamide: Similar but with a thiadiazole ring instead of oxadiazole.
Uniqueness
The presence of the oxadiazole ring in 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide may confer unique properties, such as enhanced stability or specific biological activity, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-20-21-15(25-10)7-19-16(23)11-8-22(9-11)17(24)13-6-18-14-5-3-2-4-12(13)14/h2-6,11,18H,7-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNGYKZMBGWOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)





